molecular formula C26H25N3OS B8710862 N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-methylphenylacetamide CAS No. 303162-97-2

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-methylphenylacetamide

Cat. No. B8710862
M. Wt: 427.6 g/mol
InChI Key: ZFOFUKFDOKDIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-methylphenylacetamide is a useful research compound. Its molecular formula is C26H25N3OS and its molecular weight is 427.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-methylphenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-methylphenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

303162-97-2

Product Name

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-methylphenylacetamide

Molecular Formula

C26H25N3OS

Molecular Weight

427.6 g/mol

IUPAC Name

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]-N-methyl-2-phenylacetamide

InChI

InChI=1S/C26H25N3OS/c1-4-23-28-25(20-12-8-9-18(2)15-20)26(31-23)21-13-14-27-22(17-21)29(3)24(30)16-19-10-6-5-7-11-19/h5-15,17H,4,16H2,1-3H3

InChI Key

ZFOFUKFDOKDIAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)N(C)C(=O)CC3=CC=CC=C3)C4=CC=CC(=C4)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% paraffin dispersion, 58 mg, 1.5 mmol) was added to a solution of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]phenylacetamide (0.50 g, 1.2 mmol) in dimethyl sulfoxide (5 mL) and the mixture was stirred at room temperature for 1 hour. Methyl iodide (0.09 mL, 1.5 mmol) was added to this reaction solution and the mixture was stirred at room temperature for 1 hour. A 10% aqueous solution of ammonium chloride was added to the reaction mixture and the mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride, dried and concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate, 7:1→4:1) and washed with hexane to obtain 0.18 g (yield 35%) of the title compound.
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
35%

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